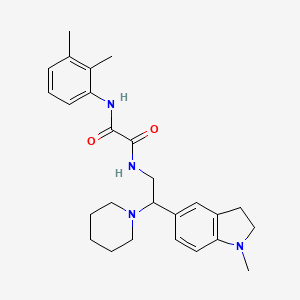

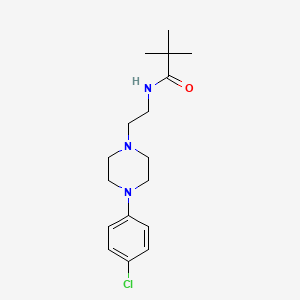

![molecular formula C10H11N5O2S B2977505 N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1396855-56-3](/img/structure/B2977505.png)

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. Unfortunately, the specific molecular structure analysis for this compound is not available in the sources I have access to .Aplicaciones Científicas De Investigación

Synthesis and Chemical Characterization

Research in the field of organic chemistry has extensively explored the synthesis of various heterocyclic compounds that exhibit significant biological activities. For instance, Eldin (1999) demonstrated the reactions of cyanothioacetamide derivatives with 2-hydrazinothiazol-4(5H)-one, leading to the synthesis of several new annelated pyran, thiazole, 1,2,4-triazole, and 1,2,4-triazine derivatives, showcasing the compound's utility in creating biologically active heterocycles (S. M. Eldin, 1999). Similarly, Palkar et al. (2017) focused on synthesizing novel analogs with promising antibacterial activity, further emphasizing the compound's role in medicinal chemistry (M. Palkar et al., 2017).

Biological Evaluation and Antimicrobial Activity

Several studies have evaluated the biological activities of synthesized compounds derived from the chemical structure of interest. For example, Isloor et al. (2009) synthesized new Schiff and Mannich bases, which were characterized and screened for their antibacterial and antifungal activities, highlighting the compound's potential in developing antimicrobial agents (A. Isloor et al., 2009). Vicentini et al. (2005) and (2007) explored the synthesis of pyrazole derivatives as inhibitors of photosynthetic electron transport and as growth inhibitors of some phytopathogenic fungi, respectively, illustrating the compound's application in agricultural science (C. B. Vicentini et al., 2005; C. B. Vicentini et al., 2007).

Anticancer and Anti-Inflammatory Applications

Research has also delved into the compound's potential in anticancer and anti-inflammatory applications. Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, assessing their anticancer and anti-5-lipoxygenase activities, indicating their utility in pharmaceutical research (A. Rahmouni et al., 2016).

Agrochemical Research

In agrochemical research, Yan et al. (2018) designed and synthesized pyrazole carboxamide derivatives containing thiazole or oxazole rings, which were evaluated for their antifungal activity against several phytopathogenic fungi, showcasing the compound's relevance in developing new agrochemicals (Zhongzhong Yan et al., 2018).

Mecanismo De Acción

Target of Action

Similar compounds, such as pyrano[2,3-d]pyrimidine-2,4-dione derivatives, have been reported to inhibit poly (adp-ribose) polymerases-1 (parp-1) . PARP-1 is a highly conserved DNA-binding protein involved in DNA repair damage .

Mode of Action

For instance, some thiazole derivatives have been shown to interact with their targets by inhibiting the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1 .

Biochemical Pathways

The compound may affect the DNA repair pathway. PARP-1, a potential target of this compound, plays a crucial role in the DNA base excision repair (BER) and DNA single-strand break (SSB) repair . By inhibiting PARP-1, the compound could compromise the DNA repair mechanism, leading to genomic dysfunction and cell death .

Pharmacokinetics

The compound is predicted to have good pharmacokinetics properties in a theoretical kinetic study . It’s also worth noting that the compound is highly soluble , which could potentially enhance its bioavailability.

Result of Action

The result of the compound’s action could be genomic dysfunction and cell death, as seen in the case of PARP-1 inhibitors . This could potentially make the compound useful in the treatment of diseases characterized by rapid cell proliferation, such as cancer .

Safety and Hazards

Propiedades

IUPAC Name |

N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-1-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O2S/c1-15-4-7(13-14-15)9(16)12-10-11-6-2-3-17-5-8(6)18-10/h4H,2-3,5H2,1H3,(H,11,12,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRVFRERYEKWWER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NC2=NC3=C(S2)COCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

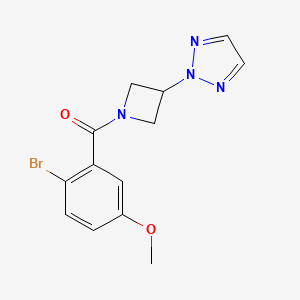

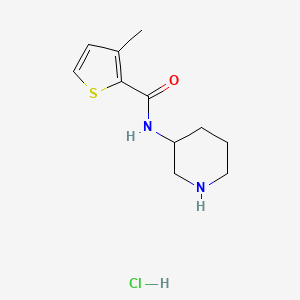

![N~4~-(4-methoxyphenyl)-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2977432.png)

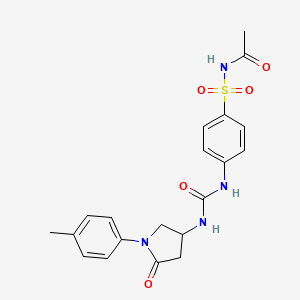

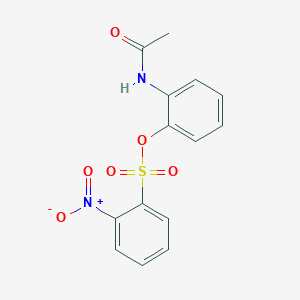

![2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2977433.png)

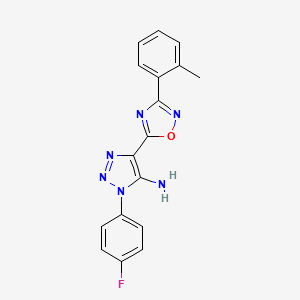

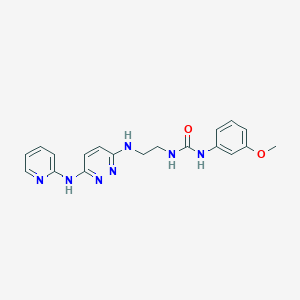

![2-[9-(4-fluorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2977434.png)

![5-bromo-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2977436.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2977439.png)

![methyl 2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-4-oxo-2-propyl-4H-chromen-7-yl)oxy)acetate](/img/structure/B2977442.png)